molecular formula C9H7FO2 B3301684 8-Fluoroisochroman-4-one CAS No. 911825-99-5

8-Fluoroisochroman-4-one

Cat. No. B3301684
CAS RN: 911825-99-5
M. Wt: 166.15 g/mol
InChI Key: FFRMLHFEPDCFRF-UHFFFAOYSA-N
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Description

8-Fluoroisochroman-4-one is a chemical compound with the molecular formula C9H7FO2 . It is a derivative of isochroman-4-one .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, such as 8-Fluoroisochroman-4-one, has been a subject of several studies . For instance, chroman-4-one fused 1,3,4-thiadiazole derivatives were synthesized by the reaction of Schiff base derivatives with chroman-4-one fused 1,3,4-thiadiazole . Another approach involves the generation of carbamoyl radicals from oxamic acids under metal-free conditions, which subsequently undergoes decarboxylative radical cascade cyclization on 2-(allyloxy)arylaldehydes to afford various amide-containing chroman-4-one scaffolds .


Chemical Reactions Analysis

The chroman-4-one framework, which includes 8-Fluoroisochroman-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

properties

IUPAC Name

8-fluoro-1H-isochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRMLHFEPDCFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2F)C(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698423
Record name 8-Fluoro-1H-2-benzopyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroisochroman-4-one

CAS RN

911825-99-5
Record name 8-Fluoro-1H-2-benzopyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene (400 mg) was dissolved in a solution of 1:1 MeOH/DCM (50 mL) and 1 mL of pyridine added. The mixture was chilled to −78° C. and ozone was bubbled through the mixture for 40 min. The reaction monitored by TLC. The mixture was purged with nitrogen at −78° C. for 10 min and then treated with PPh3. After concentration, the resulting residue was purified by preparative TLC to offer 300 mg of the title compound.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
MeOH DCM
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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